Voxvoganan (trihydrochloride)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Voxvoganan (trihydrochloride), also known as LTX-109 trihydrochloride, is a synthetic antimicrobial agent developed by Lytix Biopharma As. It is a small peptide drug that acts as a cell membrane regulator. Voxvoganan (trihydrochloride) is currently in clinical phase II trials for the treatment of infections caused by methicillin-susceptible Staphylococcus aureus (MSSA), methicillin-resistant Staphylococcus aureus (MRSA), and other bacterial and fungal infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

Voxvoganan (trihydrochloride) is synthesized through a series of chemical reactions involving the formation of peptide bonds. The synthetic route typically involves the use of solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of amino acids to a growing peptide chain. The reaction conditions include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .

Industrial Production Methods

Industrial production of Voxvoganan (trihydrochloride) involves large-scale SPPS techniques, followed by purification processes such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product. The compound is then converted to its trihydrochloride salt form for stability and ease of handling .

Chemical Reactions Analysis

Types of Reactions

Voxvoganan (trihydrochloride) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the compound’s structure and enhance its antimicrobial properties.

Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially altering its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products Formed

The major products formed from these reactions include various derivatives of Voxvoganan (trihydrochloride) with altered antimicrobial properties. These derivatives are often tested for their efficacy against different bacterial and fungal strains .

Scientific Research Applications

Voxvoganan (trihydrochloride) has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying peptide synthesis and antimicrobial activity.

Biology: Investigated for its effects on bacterial and fungal cell membranes, as well as its potential to disrupt biofilms.

Medicine: Explored as a topical antimicrobial agent for treating skin infections, nasal decolonization of MRSA, and other bacterial and fungal infections.

Mechanism of Action

Voxvoganan (trihydrochloride) exerts its effects through a membrane-lysing mechanism of action. It binds to negatively charged membrane components on the bacterial cell wall, leading to membrane disruption and cell lysis. This rapid bactericidal activity is based on the biological principle of innate immune effectors, lytic peptides. The compound is stable against protease degradation, making it effective against a wide range of bacterial and fungal pathogens .

Comparison with Similar Compounds

Similar Compounds

Mupirocin: Another topical antimicrobial agent used for treating bacterial skin infections.

Bacitracin: A peptide antibiotic used for topical treatment of bacterial infections.

Neomycin: An aminoglycoside antibiotic used in topical formulations for bacterial infections

Uniqueness of Voxvoganan (trihydrochloride)

Voxvoganan (trihydrochloride) is unique due to its broad-spectrum, fast-acting bactericidal activity and its stability against protease degradation. Unlike other antimicrobial agents, it targets the bacterial cell membrane, leading to rapid cell lysis and death. This mechanism of action reduces the likelihood of resistance development, making it a promising candidate for treating multi-resistant bacterial infections .

Properties

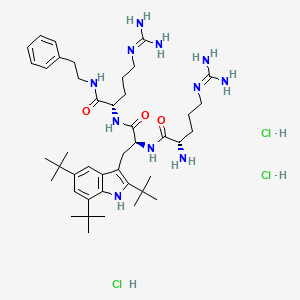

Molecular Formula |

C43H72Cl3N11O3 |

|---|---|

Molecular Weight |

897.5 g/mol |

IUPAC Name |

(2S)-2-amino-5-(diaminomethylideneamino)-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-oxo-1-(2-phenylethylamino)pentan-2-yl]amino]-1-oxo-3-(2,5,7-tritert-butyl-1H-indol-3-yl)propan-2-yl]pentanamide;trihydrochloride |

InChI |

InChI=1S/C43H69N11O3.3ClH/c1-41(2,3)27-23-28-29(35(43(7,8)9)54-34(28)30(24-27)42(4,5)6)25-33(53-36(55)31(44)17-13-20-50-39(45)46)38(57)52-32(18-14-21-51-40(47)48)37(56)49-22-19-26-15-11-10-12-16-26;;;/h10-12,15-16,23-24,31-33,54H,13-14,17-22,25,44H2,1-9H3,(H,49,56)(H,52,57)(H,53,55)(H4,45,46,50)(H4,47,48,51);3*1H/t31-,32-,33-;;;/m0.../s1 |

InChI Key |

KXMSCJYCDUWIMI-RZQNRPNSSA-N |

Isomeric SMILES |

CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)NC(=C2C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCCC3=CC=CC=C3)NC(=O)[C@H](CCCN=C(N)N)N)C(C)(C)C.Cl.Cl.Cl |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)NC(=C2CC(C(=O)NC(CCCN=C(N)N)C(=O)NCCC3=CC=CC=C3)NC(=O)C(CCCN=C(N)N)N)C(C)(C)C.Cl.Cl.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.